1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethylthio)aniline with 1,3-dichloropropane in the presence of a base to form the intermediate 1-(3-chloropropyl)-3-(trifluoromethylthio)benzene. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-3-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(3-Chloropropyl)-4-nitrobenzene: The position of the nitro group affects the compound’s electronic properties and reactivity.
1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene: Lacks the nitro group, leading to different applications and reactivity.
The presence of the trifluoromethylthio group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties.
Biological Activity
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene is a chemical compound characterized by a unique combination of functional groups: a chloropropyl group, a nitro group, and a trifluoromethylthio group. This structural configuration suggests potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
- Molecular Formula : C10H9ClF3NO2S
- Molecular Weight : 299.7 g/mol
The presence of the trifluoromethylthio group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological interactions .
Potential Biological Activities:
-
Antimicrobial Activity :
- Similar compounds have shown promising results against various bacterial strains, suggesting that this compound could possess antibacterial properties.
- For instance, studies indicate that derivatives with trifluoromethyl groups can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) reported as low as 4.88 µg/mL for structurally analogous compounds .
-
Anticancer Activity :
- Compounds featuring nitro groups are frequently investigated for their anticancer potential. In particular, studies have demonstrated that certain nitro-substituted compounds exhibit IC50 values lower than standard chemotherapeutics like Doxorubicin, indicating strong anticancer activity .
- Molecular docking studies suggest that trifluoromethylated compounds may interact favorably with cancer-related proteins, enhancing their therapeutic efficacy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be better understood through comparison with structurally similar compounds:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
1-(3-Chloropropyl)-3-nitro-4-fluorobenzene | Chloropropyl and nitro groups | Antimicrobial properties |
1-(3-Chloropropyl)-4-trifluoromethylbenzene | Lacks nitro group | More hydrophobic; potential for different interactions |
1-(3-Chloropropyl)-4-nitrobenzene | Contains only nitro and chloropropyl groups | Moderate anticancer activity |
1-chloro-2-nitro-4-trifluoromethylbenzene | Different substitution pattern | Unique reactivity due to different positioning |
This table highlights how variations in substituent positions and types can lead to differing biological profiles.
Case Studies and Research Findings
Recent research has focused on the impact of trifluoromethyl and other substituents on biological activity. A study involving a series of urea derivatives demonstrated that introducing trifluoromethyl groups significantly improved both antibacterial and anticancer properties compared to their non-trifluoromethylated counterparts . This suggests that similar enhancements could be expected for this compound.
Key Findings:
- Antibacterial Investigations : Derivatives exhibited MICs against pathogens such as E. coli and C. albicans.
- Anticancer Activity : Compounds showed IC50 values significantly lower than established drugs across multiple human cancer cell lines.
- Molecular Interactions : Docking studies revealed promising interactions with target proteins involved in cancer progression.
Properties
Molecular Formula |
C10H9ClF3NO2S |
---|---|
Molecular Weight |
299.70 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-nitro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2 |
InChI Key |
UAVJJZBKRCZTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)[N+](=O)[O-])SC(F)(F)F |
Origin of Product |
United States |
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